3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid
Description
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid (CAS: 106352-01-6) is a benzoic acid derivative featuring a phthalimide (isoindole-1,3-dione) moiety linked via a methylene group to the meta position of the benzene ring. Its molecular formula is C₁₆H₁₁NO₄, with a molecular weight of 281.27 g/mol and a monoisotopic mass of 281.0688 . This compound is widely used in pharmaceutical and materials research, particularly as a synthetic intermediate for antitumor agents, antimicrobial derivatives, and enzyme inhibitors . It is commercially available with ≥95% purity and is stable under standard storage conditions .
Synonyms include:
Properties
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWJKVVWOLYFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339254 | |
| Record name | 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
106352-01-6 | |
| Record name | 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The most efficient route involves a one-pot condensation of 3-(aminomethyl)benzoic acid with phthalic anhydride under microwave irradiation. This method adapts protocols from the synthesis of its structural analog, 4-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration to form the isoindole-1,3-dione core.
Optimization of Reaction Conditions
Key parameters include:
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Solvent : Anhydrous acetonitrile (dielectric constant: 37.5), which enhances microwave absorption.
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Temperature : 180°C for 30 minutes under sealed-tube conditions.
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Atmosphere : Inert nitrogen gas to prevent oxidation of intermediates.
A yield of 96% is achievable, as demonstrated in analogous systems. Microwave irradiation accelerates reaction kinetics by promoting uniform heating, reducing side reactions such as decarboxylation of the benzoic acid moiety.
Table 1: Microwave-Assisted Synthesis Parameters
| Parameter | Value |
|---|---|
| Starting Material | 3-(Aminomethyl)benzoic acid |
| Reagent | Phthalic anhydride |
| Solvent | Acetonitrile |
| Temperature | 180°C |
| Time | 0.5 hours |
| Yield | 96% |
Stepwise Coupling with Phthalimide Intermediates
Formation of Phthalimide Precursors
Patent WO2014188334A2 outlines a two-step approach applicable to the target compound:
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Synthesis of 2-(piperidin-3-yl)-1H-isoindole-1,3(2H)-dione : Reacting phthalic anhydride with (R)-3-aminopiperidine in dichloromethane at 25°C for 12 hours.
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Alkylation with 3-(bromomethyl)benzoic acid : The phthalimide intermediate is treated with 3-(bromomethyl)benzoic acid in acetonitrile at 50–55°C for 1–2 hours.
Isolation and Purification
Post-reaction, the product is isolated by:
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Precipitation : Adding water to the cooled reaction mixture to induce crystallization.
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Drying : Desiccating under reduced pressure (20 mmHg) at 40°C.
This method yields >99% purity in multi-gram scales, as validated by LC-MS.
Table 2: Stepwise Coupling Protocol
| Step | Component | Conditions | Yield/Purity |
|---|---|---|---|
| 1 | Phthalic anhydride + amine | DCM, 25°C, 12h | 85–90% |
| 2 | Alkylation with bromo derivative | Acetonitrile, 50–55°C, 2h | >99% purity |
Solvent and Catalyst Screening for Industrial Scalability
Solvent Effects on Reaction Efficiency
Comparative studies from patent data reveal solvent impacts:
Role of Bases in Facilitating Coupling
Table 3: Solvent and Base Optimization
| Solvent | Base | Reaction Time | Yield |
|---|---|---|---|
| Acetonitrile | Triethylamine | 2h | 92% |
| DMF | K₂CO₃ | 4h | 78% |
| THF | Triethylamine | 6h | 65% |
Critical Analysis of Methodologies
Advantages of Microwave Synthesis
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phthalimide group to phthalamic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phthalamic acid derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications due to its structural similarity to various bioactive molecules.
Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. For example, studies have shown that compounds containing the isoindole structure can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related isoindole derivative exhibited potent cytotoxic effects against human breast cancer cells (MCF-7) through the activation of caspase-dependent apoptosis pathways .
Organic Synthesis
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid serves as an important intermediate in organic synthesis.
Synthesis of Bioactive Molecules
The compound can be utilized in the synthesis of various bioactive molecules, particularly those targeting specific receptors or enzymes involved in disease processes. Its dioxoisoindole moiety allows for further functionalization, making it versatile for creating complex organic structures.
Table: Synthetic Routes Using this compound
Materials Science
The compound's unique structure also lends itself to applications in materials science.
Polymer Chemistry
Research has explored the incorporation of isoindole derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength. These materials can be used in advanced coatings and composites.
Case Study:
A recent study highlighted the use of this compound as a building block for creating high-performance polymers that exhibit improved resistance to thermal degradation and oxidative stress .
Analytical Chemistry
The compound is also used as a standard reference material in analytical chemistry for developing methods to quantify similar compounds in biological samples.
Chromatographic Techniques
It has been employed in high-performance liquid chromatography (HPLC) methods to separate and identify isoindole derivatives in complex mixtures, facilitating drug development and quality control processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The benzoic acid moiety may also participate in binding interactions, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic Acid
- Structure : Para-substituted benzoic acid with the same phthalimide-methyl group.
- This compound is used in kinase inhibitor research .
- Molecular Formula: C₁₆H₁₁NO₄ (identical to the target compound).
- CAS: Not explicitly listed, but referenced under commercial catalogs .
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic Acid (CAS 40101-51-7)
- Structure : Direct linkage of the phthalimide to the benzene ring without a methylene spacer.
Substituent Modifications on the Benzoic Acid Ring
5-Chloro-3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-2-hydroxy-benzoic Acid (Compound 12)
- Structure : Introduces a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the benzoic acid ring.
- Impact : The electron-withdrawing Cl and polar -OH groups enhance hydrogen bonding and acidity, improving solubility and target engagement. Synthesized via Tscherniac–Einhorn reaction .
- Molecular Formula: C₁₆H₁₀ClNO₅.
Fluorinated Analogues (2- and 4-(5-Fluoro-1,3-dioxoisoindol-2-yl)benzoic Acid)
- Structure : Fluorine substitution at the 5-position of the phthalimide ring.
- Impact : Fluorine’s electronegativity modulates electronic effects and metabolic stability. These compounds are explored in protease inhibition studies .
- Molecular Formula: C₁₅H₈FNO₄ .
Linker Chemistry Variations
2-{[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}benzoic Acid (CAS 324779-92-2)
- Structure : Replaces the methylene linker with a propylsulfanyl group.
- Molecular Formula: C₁₈H₁₅NO₄S.
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic Acid
- Structure: Substitutes the methylene group with an amino linker.
- Impact : The amine enhances hydrogen-bonding capacity and solubility, but may reduce metabolic stability due to oxidative susceptibility .
- Molecular Formula : C₁₆H₁₂N₂O₄.
Functionalized Derivatives
3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)ethyl]benzoic Acid Hydrazide
- Structure : Ethyl linker with a terminal hydrazide group.
- Impact: The hydrazide moiety enables Schiff base formation, useful in antimicrobial applications. Derivatives with 5-Cl, 5-NO₂, or 5-I substitutions exhibit enhanced activity against E. coli and S. aureus .
- Molecular Formula : C₁₇H₁₃N₃O₃.
Thalidomide Metabolites (e.g., 2-Phthalimidoglutaramic Acid)
- Structure : Phthalimide linked to glutaric acid derivatives.
- Impact : These metabolites retain teratogenicity due to structural similarities but differ in hydrolysis rates and receptor interactions .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid is an organic compound that has garnered attention for its potential biological activities. This compound features a dioxoisoindole structure that is known to exhibit various pharmacological properties. Research into its biological activity is crucial for understanding its potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C16H13N3O4
- Molecular Weight : 313.29 g/mol
Anticancer Properties
Research indicates that compounds with isoindole structures, including this compound, may exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that related isoindole derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro studies have shown that isoindole derivatives possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The dioxo group in the structure may enhance its ability to penetrate bacterial membranes, leading to increased efficacy against microbial pathogens.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with this compound. Research indicates that isoindole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : It could interact with specific receptors on cell membranes, influencing cellular signaling pathways.
- Apoptosis Induction : The compound may promote programmed cell death in cancerous cells.
Study 1: Anticancer Activity
A recent study investigated the effects of various isoindole derivatives on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
Study 2: Antimicrobial Efficacy
In a separate study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antibacterial activity.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid, and how can reaction yields be maximized?
- Methodological Answer : The compound is synthesized via phthalimide intermediate formation. A typical route involves reacting phthalic anhydride with an appropriate amine (e.g., benzylamine) under reflux in anhydrous conditions to form the isoindoline-1,3-dione core. Subsequent alkylation with a benzyl chloride derivative introduces the methylbenzoic acid moiety. Yield optimization (up to 88% in related analogs) requires controlled temperature (70–90°C), inert atmosphere, and catalytic bases like triethylamine . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H NMR : Look for signals at δ 8.42–7.50 ppm (aromatic protons), δ 3.22 ppm (methylene protons adjacent to the isoindole ring), and δ 12.92 ppm (carboxylic acid proton) .
- LC-MS : The molecular ion peak [M+H]+ at m/z 274 (for analogs) confirms molecular weight. Fragmentation patterns help identify the benzoic acid and phthalimide moieties .
- IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretching of phthalimide) and ~1680 cm⁻¹ (carboxylic acid C=O) .
Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence product formation?
- Methodological Answer :
- Nucleophilic Substitution : The chloride in related analogs (e.g., benzoyl chloride derivatives) reacts with amines/alcohols under mild conditions (room temperature, DCM solvent) to form amides/esters .
- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the phthalimide carbonyl to hydroxyl groups, but may require anhydrous THF and low temperatures (-78°C) to avoid over-reduction .
- Oxidation : Controlled oxidation with KMnO₄ or CrO₃ selectively modifies the benzyl methyl group to a ketone, critical for further functionalization .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is ideal for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the carboxylic acid group). Use SHELXL for refinement due to its robustness in handling small-molecule data. Key parameters:
- Data Collection : High-resolution (<1.0 Å) at low temperature (100 K) to minimize thermal motion.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Use the Olex2 interface for visualization .
- Example: A related isoindole derivative showed a dihedral angle of 85.2° between the phthalimide and benzoic acid planes, influencing crystallographic packing .
Q. What strategies are effective for evaluating this compound’s bioactivity, particularly as an enzyme inhibitor or antibacterial agent?
- Methodological Answer :
- Enzyme Assays : Test inhibition of DNA gyrase (for antibacterial activity) using ATP-dependent supercoiling assays. IC₅₀ values for related fluoroquinolone-phthalimide hybrids were ≤1 µM .
- In Silico Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., E. coli DNA gyrase). Prioritize hydrogen bonding with Arg121 and hydrophobic contacts with Val167 .
- In Vivo Testing : Administer in murine models (10–50 mg/kg) to assess pharmacokinetics. Monitor plasma half-life and urinary excretion, as carboxylic acid groups enhance solubility but may reduce membrane permeability .
Q. How can researchers address discrepancies in reported pharmacological data, such as varying IC₅₀ values across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and enzyme concentrations.
- Control for Solubility : Use DMSO stocks (<1% v/v) to avoid solvent interference. Validate via UV-Vis spectroscopy (e.g., absorbance at 280 nm for protein contamination).
- Meta-Analysis : Compare datasets using tools like GraphPad Prism. For example, one study reported a 3-fold variation in IC₅₀ due to differences in ATP concentration (1 mM vs. 2 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
